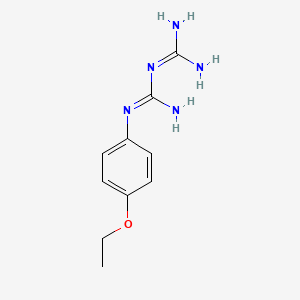

N-(4-ethoxyphenyl)imidodicarbonimidic diamide

Description

N-(4-Ethoxyphenyl)imidodicarbonimidic diamide is a derivative of the biguanide class, systematically named as an imidodicarbonimidic diamide with a para-ethoxyphenyl substituent. The core structure consists of two guanidine units linked by an imino group, forming a conjugated system that enables diverse biological interactions. The 4-ethoxyphenyl group introduces an electron-donating ethoxy (-OCH₂CH₃) moiety, which influences solubility, stability, and pharmacological properties.

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-2-16-8-5-3-7(4-6-8)14-10(13)15-9(11)12/h3-6H,2H2,1H3,(H6,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEQLSSMGDBGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C(N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251810 | |

| Record name | N-(4-Ethoxyphenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43191-42-0 | |

| Record name | N-(4-Ethoxyphenyl)imidodicarbonimidic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43191-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethoxyphenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 4-ethoxyaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)imidodicarbonimidic diamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The ethoxy group or other functional groups on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-ethoxyphenyl)imidodicarbonimidic diamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.

Biology and Medicine: In biological and medical research, this compound may be studied for its potential pharmacological properties. It could be investigated for its interactions with biological targets and its potential therapeutic effects.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of imidodicarbonimidic diamides are highly dependent on substituent groups. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) increase melting points (161–209°C) due to enhanced intermolecular interactions .

- Electron-donating groups (e.g., ethoxy) may reduce melting points and improve solubility in polar solvents, though specific data are lacking.

- Bulkier substituents (e.g., phenethyl in phenformin) lower solubility compared to smaller groups (e.g., dimethyl in metformin) .

Activity Trends :

- Lipophilic groups (e.g., chloro in CHX) enhance membrane permeability but may increase toxicity (e.g., phenformin’s lactic acidosis) .

- Polar substituents (e.g., dimethyl in metformin) improve water solubility and reduce side effects .

Stability and Interactions

- Protein Binding : CHX precipitates in protein-rich media due to interactions with albumin, limiting its use in serum-containing cultures .

- pH Sensitivity : Metformin derivatives (e.g., Schiff bases) show pH-dependent stability, crucial for formulation design .

- Hygroscopicity : Butyrate salts of imidodicarbonimidic diamides (e.g., metformin butyrate) exhibit reduced hygroscopicity, enhancing shelf life .

Biological Activity

N-(4-ethoxyphenyl)imidodicarbonimidic diamide, with the chemical formula C10H15N5O, is an organic compound derived from imidodicarbonimidic diamide. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with cyanamide under controlled conditions. This process often requires a catalyst and specific temperature and pressure settings to achieve optimal yield and purity.

Preparation Methods:

- Starting Materials: 4-ethoxyaniline and cyanamide.

- Reaction Conditions: Catalytic conditions with controlled temperature and pressure.

- Purification: Techniques such as recrystallization or chromatography are used to obtain the final product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various therapeutic effects.

Antidiabetic Activity

Research indicates that compounds similar to this compound exhibit antidiabetic properties. For instance, related Schiff bases have shown significant inhibition of alpha-amylase and sucrase enzymes, which are critical in carbohydrate metabolism. The findings suggest potential applications in managing diabetes .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Studies using the DPPH assay demonstrated that derivatives of imidodicarbonimidic diamide possess considerable antioxidant activity, which is essential for protecting cells from oxidative stress .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For example, one study reported an IC50 value of 57.13 µg/mL for a similar derivative against A549 lung cancer cells, indicating promising anticancer potential .

Comparative Analysis

A comparison with other similar compounds reveals that the ethoxy group in this compound influences its solubility and reactivity, potentially enhancing its biological activity compared to other derivatives like N-(4-methoxyphenyl)imidodicarbonimidic diamide.

| Compound | Antidiabetic Activity | Antioxidant Activity | Cytotoxicity (IC50 µg/mL) |

|---|---|---|---|

| This compound | Moderate | High | 57.13 |

| N,N-dimethyl-N'[(Z)-(2-nitrophenyl)methylidene] imidodicarbonimidic diamide | High | Moderate | 76.83 |

| N,N-dimethyl-N'[(Z)-(4-nitrophenyl)methylidene] imidodicarbonimidic diamide | Low | High | Not reported |

Case Studies

- Antidiabetic Studies : A study evaluating the antidiabetic efficacy of Schiff bases derived from metformin showed that certain derivatives had higher inhibition rates against alpha-amylase compared to others, suggesting that structural modifications can significantly impact biological activity .

- Cytotoxicity Evaluations : Research on biguanide derivatives indicated that structural optimizations could lead to selective antitumor agents with enhanced efficacy against cancer cells under glucose deprivation conditions .

- Antioxidant Evaluations : The antioxidant activities were assessed using various assays, confirming that these compounds could effectively scavenge free radicals, thus contributing to their potential therapeutic roles in oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.